2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole
Description
This fluorinated benzimidazole derivative features a heptafluoropropyl group at position 2 and methoxy substituents at positions 4 and 7 on the benzimidazole core.
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F7N2O2/c1-22-5-3-4-6(23-2)8-7(5)20-9(21-8)10(13,14)11(15,16)12(17,18)19/h3-4H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVJENZPMFYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F7N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,7-dimethoxy-1H-1,3-benzimidazole.
Introduction of Heptafluoropropyl Group: The heptafluoropropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4,7-dimethoxy-1H-1,3-benzimidazole with a suitable heptafluoropropylating agent, such as 1,1,2,2,3,3,3-heptafluoropropyl iodide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of the target compound with structurally related benzimidazole and imidazole derivatives:
*Predicted molecular formula based on benzimidazole core with substituents.
Key Observations:
- Fluorination Effects: The heptafluoropropyl group in the target compound and ’s analog contributes to high electronegativity and thermal stability. The fluorinated substituent increases lipophilicity compared to non-fluorinated analogs (e.g., ’s compounds) .
- Methoxy vs. Phenyl Groups: The target’s 4,7-dimethoxy groups enhance solubility in polar solvents relative to the phenyl group in ’s compound.
- Core Structure Differences : The benzimidazole core in the target compound is fully aromatic, unlike the partially saturated 4,5-dihydroimidazole in . Aromaticity may improve planarity and π-π stacking interactions in pharmacological contexts.
Pharmacological and Functional Implications
- Fluorinated Derivatives: Fluorination is associated with metabolic stability and bioavailability in drug design. The heptafluoropropyl group in the target compound may reduce oxidative metabolism, extending its half-life compared to non-fluorinated analogs like those in .
- Bibenzoimidazole vs. Benzimidazole : ’s bibenzoimidazole derivatives (e.g., compound a) exhibit extended aromatic systems, which could enhance DNA intercalation or protein binding. In contrast, the target compound’s single benzimidazole core may favor selective receptor interactions .
- The target compound’s lack of ionizable groups (apart from the benzimidazole NH) implies a different mechanism of action .
Biological Activity
The compound 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole is a member of the benzimidazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this specific compound by reviewing relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzimidazole core modified with a heptafluoropropyl group and methoxy substituents at positions 4 and 7. The presence of fluorinated groups often enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit a range of biological activities including antitumor , antimicrobial , and antiviral properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insight into its potential effects.
Antitumor Activity
A study focusing on various benzimidazole derivatives demonstrated significant antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds were evaluated using MTS cytotoxicity assays and BrdU proliferation assays. Notably:
- Compound 5 showed an IC50 of against A549 cells.
- Compound 8 exhibited higher activity with an IC50 of in 2D assays.
These findings suggest that modifications to the benzimidazole structure can enhance antitumor efficacy .
Antimicrobial Activity
In antimicrobial studies involving various benzimidazole derivatives:
- Compounds were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- The most effective compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.
The specific activity of this compound against these pathogens remains to be characterized but is anticipated to follow similar trends as other derivatives .
Benzimidazoles typically exert their effects through interactions with DNA or by inhibiting key enzymes involved in cellular processes. For example:
- Binding to DNA occurs predominantly in the minor groove.
- Antitumor activity may involve interference with DNA replication and repair mechanisms.
The fluorinated moieties may enhance these interactions due to increased hydrophobicity and potential for π-stacking interactions with nucleobases .
Q & A
Q. Table 1: Impact of Catalysts on Yield
| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| TMSCl | Toluene | 82 | 95 | |
| PPA | DMF | 65 | 88 | |
| Glacial HOAc | Ethanol | 58 | 78 |
Basic: What characterization techniques confirm the structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and fluoropropyl protons (δ 2.5–3.5 ppm) .
- HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental analysis : Matches experimental vs. calculated C/F/N/O ratios .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Table 2: Substituent Effects on IC₅₀ (HDAC Inhibition)
| Substituent | IC₅₀ (nM) | Reference |
|---|---|---|
| Heptafluoropropyl | 12.3 | |
| Trifluoromethyl | 45.7 | |
| Non-fluorinated alkyl | >100 |
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Anticancer : Inhibits histone deacetylases (HDACs), inducing apoptosis in MCF-7 and HepG2 cells .
- Antimicrobial : Fluorinated benzimidazoles disrupt bacterial DNA gyrase .
- Anti-inflammatory : Modulates COX-2 expression via NF-κB pathway inhibition .
Advanced: How can QSAR models guide derivative design?
Methodological Answer:
- Descriptor selection : Use 2D-QSAR with topological (e.g., Wiener index) and electronic (HOMO/LUMO) descriptors .
- Dataset validation : Train models on 100+ benzimidazole derivatives with IC₅₀ data from standardized assays (e.g., MTT) .
- Predictive accuracy : Cross-validate using leave-one-out (LOO) to ensure R² > 0.8 .
Advanced: How to resolve contradictions in biological assay data?
Methodological Answer:
- Orthogonal assays : Confirm cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3) to rule out false positives .
- Dose-response curves : Use Hill slopes to identify non-specific effects at high concentrations .
- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Degrades <5% at 25°C for 6 months in dark, anhydrous environments .
- Light sensitivity : UV exposure (254 nm) causes 15% decomposition in 48 hours .
Q. Table 3: Stability Profile
| Condition | Degradation (%) | Timeframe | Reference |
|---|---|---|---|
| 25°C, dark | <5 | 6 months | |
| 40°C, 75% humidity | 22 | 1 month | |
| UV light (254 nm) | 15 | 48 hours |
Advanced: What strategies enhance pharmacokinetic properties of derivatives?
Methodological Answer:
- Prodrug design : Incorporate hydrolyzable esters (e.g., acetate) to improve oral bioavailability .
- PEGylation : Attach polyethylene glycol to reduce renal clearance .
- Metabolic shielding : Replace labile methoxy groups with trifluoromethoxy .
Advanced: How to study interactions with biological targets (e.g., HDACs)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
